8-(2-hydroxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(2-hydroxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . It is a part of a class of compounds that are being studied for their potential in the treatment of Central Nervous System (CNS) disorders . These compounds are also being explored as CDK inhibitors, which could have implications in cancer treatment .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves various methods . One method involves the condensation of a 6-(substituted amino)uracil with an αβ-unsaturated carbonyl derivative . Another method involves the condensation of 6-(substituted amino)uracils with β-dicarbonyl derivatives . A serendipitous discovery has led to the development of an autocatalytic photochemical dehydrogenation process .Molecular Structure Analysis
The molecular structure of these compounds involves a pyrido[2,3-d]pyrimidin-7(8H)-one core . Detailed spectroscopic studies have helped elucidate the structure of the final products .Chemical Reactions Analysis
The chemical reactions involving these compounds include an autocatalytic photochemical dehydrogenation process . This process involves irradiating the corresponding 5,6-dihydro derivative at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methodologies for synthesizing and characterizing derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one compounds. These methods enable the exploration of their chemical and structural properties. For instance, the isolation and structural elucidation of process-related impurities in palbociclib, a drug that shares a similar core structure, highlight the importance of understanding the synthetic pathways and potential impurities that can arise during the manufacturing process (Xingling Ma et al., 2016). This knowledge is crucial for ensuring the quality and safety of pharmaceutical compounds.
Antitumor Activity
Several studies have focused on the antitumor activities of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. These compounds have been synthesized and tested for their potential to inhibit the growth of cancer cells. For example, derivatives have been evaluated for their anti-angiogenic properties, showing significant potential in blocking blood vessel formation in vivo, which is a crucial process in tumor growth and metastasis (Vinaya Kambappa et al., 2017). Another study synthesized a series of pyrido[2,3-d]pyrimidine derivatives, finding some compounds with potent antitumor activity, highlighting the scaffold's relevance in developing new anticancer agents (M. M. Gineinah et al., 2013).
Biomedical Applications
The review of pyrido[2,3-d]pyrimidin-7(8H)-ones synthesis and their biomedical applications emphasizes the broad scope of these compounds. With over 20,000 structures described, these compounds serve as ligands for various receptors in the body, showcasing their versatility and potential in therapeutic applications (Guillem Jubete et al., 2019).
Structural and Protonation Studies
Theoretical studies on compounds like palbociclib, which shares the pyrido[2,3-d]pyrimidin-7(8H)-one core, provide insights into the structure-protonation relationships and their implications for drug activity. Understanding the geometric, protonation states, and chemical shifts of these compounds can inform their interaction with biological targets, optimizing their pharmacological profiles (I. Alkorta & J. Elguero, 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the cell cycle and chromosomal segregation during mitosis.
Mode of Action
The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It is significantly less potent against a panel of 402 wild-type kinases at 100 nm . This suggests that the compound selectively inhibits TTK, thereby affecting the cell cycle and chromosomal segregation.
Pharmacokinetics
The compound is described as orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The metabolism and excretion of the compound are areas for future research.
Propriétés
IUPAC Name |
8-(2-hydroxyethyl)-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-9-8-18-12(20)5-4-11-13(15-10-16-14(11)18)17-6-2-1-3-7-17/h4-5,10,19H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSAUEIGWLBNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.